Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-
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Overview
Description
Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- typically involves the reaction of pyrrolidine with 2-methoxyphenoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in large reactors with efficient mixing and temperature control. The product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with similar biological activity.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with potential therapeutic applications.
Prolinol: A pyrrolidine derivative used in medicinal chemistry.
Uniqueness
Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-methoxyphenoxyacetyl group enhances its potential as a versatile building block in organic synthesis and its biological activity in various research applications.
Properties
CAS No. |
134937-62-5 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO3/c1-16-11-6-2-3-7-12(11)17-10-13(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-10H2,1H3 |
InChI Key |
OBKFXBIFSIWADJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCC2 |
Origin of Product |
United States |
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